molecular formula C8H16O2 B13107137 5-(Hydroxymethyl)-2-methylcyclohexanol

5-(Hydroxymethyl)-2-methylcyclohexanol

Cat. No.: B13107137
M. Wt: 144.21 g/mol
InChI Key: OCKZBMPLEYUMNF-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylcyclohexanol is a chiral cyclohexanol derivative of interest in organic synthesis and chemical research. This compound features both a hydroxymethyl group and a methyl group on its cyclohexane ring, making it a valuable building block for the synthesis of more complex molecules, potentially including fragrances and pharmaceutical intermediates . The specific stereochemistry of the product can be tailored to research requirements, as the spatial arrangement of substituents significantly influences the compound's physical properties and reactivity . Researchers utilize this and similar alicyclic alcohols as intermediates and solvents in various development processes . Handling and Safety: This chemical is for research use only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the purchaser to ensure safe handling and storage. Consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE), including gloves and safety glasses. All work should be conducted in a well-ventilated area, such as a fume hood . Note: Specific data on physical properties, mechanism of action, and established applications for this exact compound are not currently widely documented in the public domain, highlighting its value as a novel research material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C8H16O2/c1-6-2-3-7(5-9)4-8(6)10/h6-10H,2-5H2,1H3

InChI Key

OCKZBMPLEYUMNF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1O)CO

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxymethyl 2 Methylcyclohexanol

Direct Synthesis Approaches to the Core Structure

The construction of the 5-(hydroxymethyl)-2-methylcyclohexanol framework can be envisioned through the selective modification of a pre-existing cyclohexanone (B45756) or cyclohexanecarbaldehyde scaffold. These methods offer a direct route to the desired diol product.

Reduction of Carbonyl Precursors

A key strategy for the synthesis of this compound involves the reduction of a suitable dicarbonyl precursor, such as 5-formyl-2-methylcyclohexanone. This approach allows for the simultaneous or sequential reduction of both the ketone and aldehyde functionalities to their corresponding alcohols.

The use of hydride-based reducing agents is a cornerstone of carbonyl chemistry. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively.

The choice of hydride reagent is critical and depends on the desired selectivity and reaction conditions. Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, with a subsequent aqueous workup.

Table 1: Common Hydride Reagents for Carbonyl Reduction

ReagentFormulaReactivityTypical Solvents
Sodium BorohydrideNaBH₄ModerateMethanol, Ethanol
Lithium Aluminum HydrideLiAlH₄StrongDiethyl Ether, THF

The stereochemical outcome of the reduction is a significant consideration, as the formation of different diastereomers of this compound is possible. The stereoselectivity can be influenced by the steric hindrance of the substituents on the cyclohexane (B81311) ring and the specific hydride reagent used.

Catalytic hydrogenation offers an alternative, often greener, approach to the reduction of carbonyl groups. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on carbon.

The conditions for catalytic hydrogenation, such as temperature, pressure, and choice of catalyst, can be optimized to achieve high yields and selectivity. For the reduction of a dicarbonyl precursor like 5-formyl-2-methylcyclohexanone, careful control of the reaction conditions would be necessary to ensure the complete reduction of both the aldehyde and ketone functionalities. While specific studies on this exact substrate are not prevalent, research on the hydrogenation of related molecules, such as 5-hydroxymethylfurfural (B1680220), indicates that various supported metal catalysts are effective for the reduction of both aldehyde and alcohol groups.

Nucleophilic Hydroxymethylation Reactions

An alternative synthetic route involves the introduction of the hydroxymethyl group onto a suitable 2-methylcyclohexane precursor through a nucleophilic addition reaction. This strategy builds the carbon skeleton of the target molecule in a key step.

The reaction of a Grignard reagent with an aldehyde or ketone is a classic and powerful method for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize this compound, a Grignar reagent could be employed in two principal ways.

One approach would involve the reaction of a Grignard reagent derived from a protected 5-halo-2-methylcyclohexanol with formaldehyde (B43269). This would introduce the hydroxymethyl group at the 5-position. Subsequent deprotection would yield the desired diol.

Alternatively, a more direct approach would be the reaction of a suitable organometallic reagent with 2-methylcyclohexanecarbaldehyde. The addition of a hydroxymethyl anion synthon would directly form the target molecule.

Beyond Grignard reagents, other nucleophilic species can serve as hydroxymethyl anion equivalents. These reagents can offer different reactivity profiles and may be advantageous in certain synthetic contexts. While specific applications to the synthesis of this compound are not detailed in the literature, the general principles of their reactivity with aldehydes and ketones are well-established.

Indirect Synthesis Pathways via Functional Group Interconversions

Indirect synthetic methods are crucial for obtaining this compound, often starting from more readily available cyclic compounds. These pathways involve the strategic modification of functional groups on cyclohexane and cyclohexanol (B46403) frameworks.

One common strategy involves the transformation of existing cyclohexane derivatives. For instance, the reduction of a carboxyl group or an ester group at the 5-position of a 2-methylcyclohexane ring system can yield the desired hydroxymethyl group. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Another approach could involve the hydroxymethylation of a suitable cyclohexene (B86901) precursor. For example, a Prins reaction involving an appropriate methylcyclohexene and formaldehyde could potentially introduce the hydroxymethyl group, followed by reduction of the double bond and any other functional groups to yield the target diol.

Alternatively, the synthesis can commence from a pre-existing methylated cyclohexanol. If the starting material contains a suitable functional group at the 5-position, such as a carboxylic acid, ester, or aldehyde, this group can be selectively reduced to the corresponding alcohol. For example, the reduction of methyl 2-methyl-5-oxocyclohexanecarboxylate, after protection of the ketone, would lead to the formation of the hydroxymethyl group. Subsequent deprotection and reduction of the ketone would then yield this compound.

The choice of reagents and reaction conditions is critical to ensure the selective transformation of the desired functional group without affecting the existing hydroxyl and methyl groups on the cyclohexanol ring.

Catalytic Systems and Efficiency in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound. These can be classified into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under mild reaction conditions. unibo.it For the synthesis of diols from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF), homogeneous ruthenium complexes have been explored. nih.gov For instance, a ruthenium-based catalyst with an N-heterocyclic carbene (NHC) ligand has been shown to quantitatively convert HMF to 2,5-bis(hydroxymethyl)furan (BHMF) under relatively mild conditions (70°C and 50 bar of H₂). unibo.it While not directly synthesizing the target cyclohexanol, this demonstrates the potential of homogeneous catalysts in the selective hydrogenation of functional groups, a key step in potential synthetic pathways from furanic compounds to saturated cyclic diols. The development of homogeneous catalysts for the direct and selective synthesis of this compound from suitable precursors remains an area of active research.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. rsc.org Various heterogeneous catalysts have been developed for the conversion of biomass-derived compounds into valuable chemicals. mdpi.com For instance, in the conversion of HMF, a potential precursor to cyclohexyl derivatives, vanadium-based solid catalysts have shown high activity and selectivity. rsc.org Supported metal catalysts, such as palladium on carbon (Pd/C), are commonly used for hydrogenation reactions, which would be essential for converting an unsaturated cyclic precursor to the saturated this compound. The efficiency of these catalysts often depends on the support material and the reaction conditions.

The table below summarizes some research findings on heterogeneous catalysts used in the conversion of HMF, a related platform chemical.

CatalystSupportReactantProductYield (%)Reference
Vanadium OxideSilica5-HydroxymethylfurfuralMaleic Anhydrideup to 79 rsc.org
HPWNb₂O₅Glucose5-Hydroxymethylfurfural40.8 researchgate.net
PtCarbon5-Hydroxymethylfurfural2,5-bis(hydroxymethyl)furan>40 (from carbohydrate) researchgate.net

Biocatalysis offers a green and highly selective alternative for chemical synthesis. researchgate.net Whole-cell biocatalysts and isolated enzymes can perform complex transformations under mild conditions. rsc.org For instance, various microorganisms have been identified that can reduce the aldehyde group of HMF to an alcohol, yielding BHMF. mdpi.comnih.gov This highlights the potential of biocatalysts for selective reduction reactions that could be applied in the synthesis of this compound.

Furthermore, biocatalysis is particularly powerful for enantioselective synthesis, which is crucial when specific stereoisomers of the target molecule are required. The use of specific enzymes, such as alcohol dehydrogenases, can lead to the production of a single enantiomer with high purity. rsc.org For example, immobilized transaminases have been used for the synthesis of 5-(hydroxymethyl)furfurylamine from HMF, demonstrating the potential for stereoselective functional group transformations. researchgate.net The development of biocatalytic systems for the direct and enantioselective synthesis of this compound is a promising area for future research.

The following table presents examples of biocatalytic transformations of HMF.

BiocatalystTransformationProductYield (%)Reference
Pseudochrobactrum sp. B2LOxidation5-Hydroxymethylfuroic acid99 rsc.org
Lysinibillus sp. B2POxidation5-Hydroxymethylfuroic acid99 rsc.org
Fusarium striatumReduction2,5-di(hydroxymethyl)furan95 mdpi.com
Recombinant Saccharomyces cerevisiaeReduction2,5-bis(hydroxymethyl)furan94 nih.gov

Biocatalytic Routes and Enantioselective Synthesis

Enzyme-Mediated Reductions

Information not available.

Whole-Cell System Applications

Information not available.

Reaction Optimization and Yield Enhancement Strategies

Information not available.

Stereochemical Control and Analysis in 5 Hydroxymethyl 2 Methylcyclohexanol Systems

Diastereoselective Synthesis and Control

The synthesis of 5-(Hydroxymethyl)-2-methylcyclohexanol, which possesses three stereocenters, can theoretically yield eight stereoisomers. Diastereoselective synthesis aims to preferentially form one or a subset of these diastereomers over the others. Key to this control is understanding the influence of the starting material's stereochemistry and the mechanistic pathways of the chosen reaction.

Influence of Substrate Stereochemistry (e.g., cis/trans-2-methylcyclohexanol)

The stereochemical relationship between the methyl and hydroxyl groups in the starting material, 2-methylcyclohexanol (B165396) (which exists as cis and trans isomers), can significantly direct the stereochemical outcome of subsequent reactions. While specific studies detailing the direct hydroxymethylation of cis- and trans-2-methylcyclohexanol (B1360119) to form this compound are not extensively documented in readily available literature, established principles of stereochemical control in cyclic systems allow for well-founded predictions.

The chair conformation of the cyclohexane (B81311) ring is the most stable arrangement, and substituents prefer to occupy equatorial positions to minimize steric hindrance. In the case of hydroxymethylation, likely proceeding through a reaction such as the Prins reaction or a related electrophilic addition of formaldehyde (B43269), the incoming hydroxymethyl group will approach the ring from the less sterically hindered face.

For cis-2-methylcyclohexanol , the hydroxyl and methyl groups are on the same side of the ring. In the most stable chair conformation, one of these groups will likely be axial while the other is equatorial to minimize 1,3-diaxial interactions. The approach of the electrophile will be directed to the face opposite these bulky groups, leading to a specific set of diastereomers.

For trans-2-methylcyclohexanol , the hydroxyl and methyl groups are on opposite sides of the ring. In its most stable conformation, both groups can occupy equatorial positions. This arrangement presents a different steric environment for the incoming electrophile, thus favoring the formation of a different set of diastereomers compared to the reaction with the cis isomer.

The directing effect of the existing stereocenters is a fundamental principle of substrate-controlled diastereoselection. The inherent chirality and conformational preferences of the substrate guide the formation of new stereocenters.

Diastereoselective Reaction Pathways

The Prins reaction, which involves the acid-catalyzed addition of an aldehyde (like formaldehyde) to an alkene, is a plausible and well-studied pathway for introducing a hydroxymethyl group. nih.govwikipedia.orgorganic-chemistry.org The stereochemical outcome of the Prins reaction is highly dependent on the reaction mechanism and the transition state geometry. nih.govbeilstein-journals.org

The reaction proceeds through an oxocarbenium ion intermediate. wikipedia.org The alkene (in this case, a derivative of 2-methylcyclohexene) attacks this intermediate. The stereoselectivity arises from the facial selectivity of this attack, which is governed by the steric and electronic properties of the substrate. The formation of the new carbon-carbon and carbon-oxygen bonds can occur in a concerted or stepwise manner, influencing the final stereochemistry.

For cyclic systems, the reaction often proceeds through a chair-like transition state, which minimizes torsional strain. nih.govbeilstein-journals.org The substituents on the cyclohexane ring will preferentially adopt equatorial positions in this transition state to avoid unfavorable steric interactions. This preference strongly influences which diastereomer is formed. For instance, the attack of the alkene on the oxocarbenium ion will occur in a way that the bulky substituents of the cyclohexane ring are in equatorial or pseudo-equatorial positions in the developing chair-like transition state.

The diastereomeric ratio of the products can be influenced by reaction conditions such as temperature, solvent, and the nature of the acid catalyst, all of which can affect the stability of different transition states. nih.gov

Enantioselective Synthesis and Chiral Induction

While diastereoselective synthesis allows for the control of relative stereochemistry, enantioselective synthesis is required to control the absolute stereochemistry and produce a single enantiomer. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture.

Chiral Catalyst and Ligand Development

Asymmetric catalysis is a powerful tool for enantioselective synthesis. In the context of synthesizing this compound, a chiral catalyst would be employed to differentiate between the two enantiotopic faces of a prochiral starting material, such as 2-methylcyclohexene.

For a reaction like the asymmetric Prins reaction, chiral Lewis acids or Brønsted acids can be used to activate the formaldehyde in a chiral environment. nih.gov The chiral catalyst, often a metal complex with a chiral ligand, creates a transient chiral pocket around the reactants, forcing the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.

Examples of chiral ligands that have been successfully employed in a variety of asymmetric transformations include those based on BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and various phosphine (B1218219) and diamine derivatives. The development of a specific catalyst for the enantioselective hydroxymethylation of 2-methylcyclohexene would involve screening a library of such ligands and optimizing reaction conditions to achieve high enantiomeric excess (ee).

Catalyst TypeChiral Ligand ExamplePotential Application
Chiral Lewis AcidTi-TADDOL ComplexAsymmetric Carbonyl-ene/Prins Reaction
Chiral Brønsted AcidChiral Phosphoric AcidAsymmetric Prins Cyclization
Chiral Transition Metal ComplexRh-BINAP ComplexAsymmetric Hydroformylation followed by Reduction

Interactive Data Table: The table above showcases potential classes of chiral catalysts and representative ligands that could be explored for the enantioselective synthesis of this compound. The choice of catalyst would depend on the specific reaction pathway being targeted.

Chiral Auxiliary Approaches

Another established strategy for enantioselective synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. sigmaaldrich.com

In the synthesis of this compound, a chiral auxiliary could be attached to the hydroxyl group of 2-methylcyclohexanol, forming a chiral ether or ester. This auxiliary would then sterically direct the approach of the formaldehyde equivalent to one face of the molecule. After the hydroxymethylation reaction, the auxiliary would be cleaved, yielding the enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. Evans' oxazolidinones and Oppolzer's sultams are well-known examples that have proven effective in a wide range of asymmetric transformations.

Resolution Techniques

Resolution is a method for separating a racemic mixture into its constituent enantiomers. This approach does not create new stereocenters in an enantioselective manner but rather separates pre-existing ones. Common resolution techniques include:

Enzymatic Resolution: Enzymes are chiral biocatalysts that can selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate the hydroxyl group of one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.netresearchgate.net

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). sigmaaldrich.comresearchgate.net The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. windows.netspringernature.com Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this purpose. hplc.eu

Conformational Analysis and Stereoisomer Stability

The three-dimensional arrangement of atoms in this compound, a substituted cyclohexane, is crucial in determining its physical and chemical properties. The presence of three substituents—a hydroxyl group, a methyl group, and a hydroxymethyl group—on the cyclohexane ring leads to a complex conformational landscape. The most stable conformations are typically chair forms, which minimize both angular and torsional strain.

The relative stability of the various stereoisomers of this compound is dictated by the steric interactions between these substituents. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, larger substituents prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

For the 2-methyl and 5-(hydroxymethyl) substituents, their preference for the equatorial position will significantly influence the stability of the different diastereomers. The hydroxyl group at C-1 can also be either axial or equatorial, further contributing to the conformational isomerism. The preferred conformation will be the one that places the maximum number of bulky groups in the equatorial position.

The stability of different stereoisomers will, therefore, depend on the specific relative stereochemistry (cis/trans relationships) of the three substituents. An isomer that can adopt a chair conformation with all three substituents in equatorial positions would be expected to be the most stable. Conversely, isomers that are forced to have one or more bulky groups in an axial position will be of higher energy.

Table 1: Estimated Relative Stabilities of this compound Chair Conformations

Substituent Positions (C1-OH, C2-CH3, C5-CH2OH)Predicted Relative StabilityKey Steric Interactions
Equatorial, Equatorial, EquatorialMost StableMinimal 1,3-diaxial interactions
Equatorial, Equatorial, AxialLess Stable1,3-diaxial interactions involving the hydroxymethyl group
Equatorial, Axial, EquatorialLess Stable1,3-diaxial interactions involving the methyl group
Axial, Equatorial, EquatorialLess Stable1,3-diaxial interactions involving the hydroxyl group
Axial, Axial, EquatorialSignificantly Less StableMultiple 1,3-diaxial interactions
Axial, Equatorial, AxialSignificantly Less StableMultiple 1,3-diaxial interactions
Equatorial, Axial, AxialSignificantly Less StableMultiple 1,3-diaxial interactions
Axial, Axial, AxialLeast StableSevere 1,3-diaxial interactions

Note: This table provides a qualitative prediction based on general principles of conformational analysis. The actual energy differences would require specific experimental or computational data.

Stereochemical Implications for Derivatives

The well-defined stereochemistry of this compound has profound implications for the synthesis and properties of its derivatives. The spatial orientation of the hydroxyl and hydroxymethyl groups directly influences their reactivity and the stereochemical outcome of subsequent chemical transformations.

When the hydroxyl or hydroxymethyl groups are used as reaction centers for creating derivatives, the stereochemistry of the starting material will often dictate the stereochemistry of the product. For example, in an esterification or etherification reaction, the configuration of the carbon atom bearing the reacting hydroxyl group is typically retained. This allows for the synthesis of stereochemically pure derivatives, which is of great importance in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the specific stereoisomer.

The conformational preferences of the parent molecule also play a critical role. The accessibility of the reactive functional groups can be influenced by their axial or equatorial positioning. An equatorial hydroxyl group, for instance, is generally more sterically accessible to incoming reagents than an axial one, which can lead to differences in reaction rates.

Furthermore, intramolecular reactions of derivatives of this compound will be heavily influenced by the relative stereochemistry of the substituents. For example, if the hydroxyl and hydroxymethyl groups are derivatized to contain reactive moieties, their ability to interact and form a cyclic product will depend on their spatial proximity, which is determined by the stereochemistry of the cyclohexane ring. A cis-relationship between the two functional groups on the ring might facilitate such a cyclization, whereas a trans-relationship would likely prevent it.

The stereochemistry of the parent alcohol can also direct the stereochemical course of reactions at adjacent positions. For instance, the hydroxyl group can act as a directing group in certain catalytic reactions, leading to the formation of new stereocenters with a specific configuration relative to the existing ones.

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxymethyl 2 Methylcyclohexanol

Transformations of the Hydroxyl Functionalities

The primary and secondary alcohol moieties in 5-(hydroxymethyl)-2-methylcyclohexanol exhibit differential reactivity, which can be exploited for selective chemical transformations.

The oxidation of this compound can yield a variety of products, depending on the oxidant used and the reaction conditions. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone.

Selective oxidation of one hydroxyl group in the presence of the other is a significant challenge in the synthesis of derivatives of this diol. stanford.edu Generally, primary alcohols are more readily oxidized than secondary alcohols. However, the chemoselectivity of such oxidations is often difficult to control, and mixtures of products are common. stanford.edu For vicinal diols, such as 1,2-cyclohexanediols, oxidation can also lead to cleavage of the carbon-carbon bond. nih.govnih.gov

Common oxidizing agents and their expected products are summarized in the table below.

Oxidizing AgentPrimary -CH₂OH Group ProductSecondary -CHOH Group ProductNotes
PCC, PDCAldehyde (-CHO)Ketone (C=O)Milder reagents, often stop at the aldehyde/ketone stage.
Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid (-COOH)Ketone (C=O)Strong oxidizing agent, typically leads to overoxidation of the primary alcohol.
H₂O₂ with catalystα-hydroxy ketone, Dicarboxylic acidsα-hydroxy ketone, Dicarboxylic acidsCan lead to oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons if they are vicinal. nih.govnih.gov
Periodic Acid (HIO₄)Aldehyde (-CHO)Aldehyde (-CHO)Causes oxidative cleavage of vicinal diols. youtube.com

The oxidation of cyclohexanediol derivatives has been investigated, providing insight into the potential reaction pathways for this compound. For instance, the oxidation of trans-1,2-cyclohexanediol (B13532) with a 12-tungstophosphoric acid-hydrogen peroxide system can yield adipic acid quantitatively, indicating C-C bond cleavage. nih.gov A proposed mechanism for such oxidative cleavage involves the initial oxidation of the diol to an α-hydroxyketone, followed by a Baeyer-Villiger rearrangement. nih.gov

The hydroxyl groups of this compound are in their most reduced state and cannot be further reduced. This section, therefore, considers the reduction of the corresponding carbonyl compounds—5-(formyl)-2-methylcyclohexanone or 5-(hydroxymethyl)-2-methylcyclohexanone—back to the diol.

The reduction of substituted cyclohexanones is a well-studied area, often proceeding with high diastereoselectivity. nih.gov The choice of reducing agent and the steric environment of the carbonyl group influence the stereochemical outcome of the reaction.

Commonly used reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that readily reduces aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also effective for converting aldehydes and ketones to alcohols.

Meerwein-Ponndorf-Verley (MPV) reduction: This method uses an aluminum alkoxide catalyst and a sacrificial alcohol to reduce carbonyls, offering high chemoselectivity. nih.gov

The diastereoselectivity of the reduction is of key interest. For a substituted cyclohexanone (B45756), hydride attack can occur from either the axial or equatorial face, leading to the formation of axial or equatorial alcohols, respectively. The stereochemical outcome is influenced by factors such as steric hindrance and torsional strain in the transition state. In the reduction of 2-methylcyclohexanone, for example, the final diastereoselectivity can depend on the size of the alcohol used in MPV reductions. nih.gov Generally, reduction of substituted cyclohexanones with metal hydrides yields the thermodynamically more stable alcohol. organic-chemistry.orgacs.org

Both hydroxyl groups of this compound can undergo esterification and etherification. The primary hydroxyl group is generally more reactive in these reactions due to being less sterically hindered than the secondary hydroxyl group.

Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The reaction is typically catalyzed by an acid. organic-chemistry.org Selective monoesterification of the primary hydroxyl group is achievable under controlled conditions. organic-chemistry.org The synthesis of esters from 5-(hydroxymethyl)furfural (HMF), another compound with a primary hydroxyl group, has been extensively studied and can serve as a model for the reactivity of the hydroxymethyl group in the target compound. nih.govresearchgate.netnih.govgoogle.com

Etherification: Ethers can be formed through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Due to the stronger nucleophilicity of the primary alkoxide, selective etherification at the primary position is generally favored. Etherification of HMF to produce potential biofuels has been a topic of significant research, demonstrating the feasibility of this transformation on similar structures. rsc.orgrsc.orgufl.eduresearchgate.net

The hydroxyl group is a poor leaving group, so for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. nih.gov This can be achieved by reacting the alcohol with reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), or thionyl chloride (SOCl₂).

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a nucleophile. nih.gov

Primary Hydroxyl Group: The primary position will readily undergo nucleophilic substitution, primarily through an S_N_2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. chemguide.co.uk

Secondary Hydroxyl Group: The secondary position can undergo substitution via both S_N_1 and S_N_2 mechanisms. The S_N_2 pathway is subject to greater steric hindrance compared to the primary position. The S_N_1 pathway would involve the formation of a secondary carbocation, which could be prone to rearrangement. chemguide.co.uklibretexts.org The choice of solvent and nucleophile can influence which mechanism predominates.

Reactions Involving the Cyclohexane (B81311) Ring

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that results in the formation of an alkene. wpmucdn.com In the case of this compound, the elimination of the secondary hydroxyl group is the most probable pathway, as the elimination of the primary hydroxyl group would require the formation of a highly unstable primary carbocation. The dehydration of the closely related 2-methylcyclohexanol (B165396) is a well-documented process that serves as an excellent model. thecatalyst.orgresearchgate.netupenn.eduyoutube.comupenn.edu

The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). labster.comlibretexts.org The subsequent elimination can proceed through either an E1 or E2 mechanism. wikipedia.org

E1 Mechanism: The E1 (unimolecular elimination) mechanism is a two-step process:

Loss of the leaving group (water) to form a carbocation intermediate. libretexts.org In this case, a secondary carbocation would be formed.

A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org

The carbocation intermediate can undergo rearrangement to a more stable carbocation if possible. For the carbocation formed from 2-methylcyclohexanol, a 1,2-hydride shift can occur to form a more stable tertiary carbocation. youtube.com This leads to a mixture of alkene products. According to Zaitsev's rule , the major product is typically the more substituted (and therefore more stable) alkene. wpmucdn.com

E2 Mechanism: The E2 (bimolecular elimination) mechanism is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. wikipedia.orgchemistrysteps.com This mechanism has a strict stereochemical requirement: the proton to be removed and the leaving group must be in an anti-periplanar (or anti-coplanar) arrangement. chemistrysteps.com In cyclohexane systems, this means both groups must be in axial positions. chemistrysteps.com While E2 reactions are typically favored by strong bases, some evidence suggests an E2-like mechanism can be involved in the dehydration of certain diastereomers of 2-methyl-1-cyclohexanol. researchgate.net

For this compound, the dehydration of the secondary alcohol would be expected to yield a mixture of alkenes, with the exact product distribution depending on the reaction conditions and the stereochemistry of the starting material.

Predicted Dehydration Products of this compound

Product Name Structure Comments
4-(Hydroxymethyl)-1-methylcyclohex-1-ene Zaitsev product, likely the major product.
5-(Hydroxymethyl)-2-methylcyclohex-1-ene A possible minor product.

Ring Functionalization and Derivatization

The cyclohexane core of this compound, along with its hydroxyl substituents, offers multiple avenues for functionalization and derivatization. These modifications are crucial for synthesizing a diverse range of derivatives with tailored properties for various applications.

The hydroxyl groups are primary sites for reactions such as esterification, etherification, and oxidation. For instance, esterification with acyl chlorides or carboxylic anhydrides can be selectively achieved, potentially distinguishing between the primary and secondary alcohols based on steric hindrance and reaction conditions. The primary hydroxyl group is generally more accessible and reactive towards esterification than the more sterically hindered secondary hydroxyl group on the ring.

Oxidation of the alcohol moieties provides another route to functionalization. Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, while oxidation of the secondary alcohol would produce a ketone. The choice of oxidizing agent and reaction conditions is critical to control the selectivity of these transformations.

Furthermore, the C-H bonds of the cyclohexane ring can be targeted for functionalization through various modern synthetic methodologies, including radical-mediated reactions or directed C-H activation, although these are generally more challenging to achieve selectively.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of two different hydroxyl groups in this compound introduces significant challenges and opportunities in terms of regioselectivity and chemoselectivity. Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preferential reaction of one functional group over another.

In reactions involving reagents that target hydroxyl groups, the inherent differences in the reactivity of the primary and secondary alcohols can be exploited. The primary hydroxyl group, being less sterically encumbered, is typically more nucleophilic and will react preferentially with electrophiles under kinetically controlled conditions. For example, in a reaction with a limited amount of a protecting group reagent like tert-butyldimethylsilyl chloride (TBDMSCl), the primary alcohol is expected to be silylated preferentially.

Chemoselectivity is also a key consideration when the molecule is subjected to reaction conditions that could affect both the alcohol functionalities and the hydrocarbon backbone. For instance, in an oxidation reaction, a careful choice of oxidant is required to selectively oxidize one of the hydroxyl groups without affecting the other or the C-H bonds of the ring. Similarly, in reactions involving strong acids or bases, the potential for dehydration of the secondary alcohol to form an alkene must be considered and controlled.

The interplay of steric and electronic factors, along with the specific reaction conditions (temperature, solvent, catalyst), governs the outcome of these selective transformations.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is fundamental to controlling the reaction outcomes and designing new synthetic routes. This involves the study of reaction intermediates and transition states.

Intermediate Characterization and Detection

The elucidation of reaction mechanisms often relies on the characterization and detection of transient intermediates. For reactions involving this compound, various spectroscopic techniques can be employed to identify these species. For instance, in acid-catalyzed reactions, the formation of carbocation intermediates could be postulated. The stability of such carbocations would be influenced by the substitution pattern on the cyclohexane ring.

In oxidation reactions, the nature of the intermediate can vary depending on the oxidant used. For example, with chromium-based reagents, the formation of a chromate (B82759) ester intermediate is a key step. The structure and reactivity of this intermediate will dictate the subsequent reaction pathway.

Modern analytical techniques such as in-situ NMR spectroscopy and mass spectrometry can provide valuable real-time information on the formation and consumption of intermediates during a reaction, offering deeper insights into the mechanistic details.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate and selectivity. While transition states are fleeting and cannot be directly observed, their structures and energies can be computationally modeled using quantum chemical methods.

For this compound, transition state analysis can help to rationalize the observed regioselectivity and stereoselectivity in its reactions. For example, by calculating the energies of the transition states leading to the formation of different products, one can predict the major product of a reaction.

In stereoselective reactions, the analysis of diastereomeric transition states is crucial. The relative energies of these transition states, influenced by steric and electronic interactions within the molecule and with the reagents, determine the stereochemical outcome of the reaction. For instance, in the reduction of the corresponding ketone, the approach of the hydride reagent can be favored from one face of the molecule over the other, leading to the preferential formation of one diastereomer of the alcohol. This preference can be explained by analyzing the energies of the respective chair-like or boat-like transition states.

Theoretical and Computational Chemistry Approaches to 5 Hydroxymethyl 2 Methylcyclohexanol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to predicting the behavior of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost for determining molecular properties and reactivity indices.

The arrangement of electrons in 5-(Hydroxymethyl)-2-methylcyclohexanol dictates its physical and chemical properties. An analysis of its electronic structure would reveal the nature of its covalent bonds, the influence of its hydroxyl and methyl groups, and the distribution of charge across the molecule.

Detailed insights are often gained through methods such as Natural Bond Orbital (NBO) analysis. This approach would be used to quantify the hybridization of atomic orbitals, the strength of C-C, C-H, C-O, and O-H bonds, and the extent of intramolecular hydrogen bonding between the hydroxyl group and the hydroxymethyl substituent. The analysis would likely show significant polarization of the C-O and O-H bonds due to the high electronegativity of oxygen, rendering the hydrogen atoms acidic and the oxygen atoms nucleophilic. The electron-donating nature of the methyl group would also subtly influence the charge distribution within the cyclohexane (B81311) ring.

Note: The values in this table are illustrative examples of what a DFT calculation might yield and are not based on published experimental data for this specific molecule.

Quantum chemical methods can accurately predict key thermochemical properties. By calculating the vibrational frequencies of the molecule, one can determine its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). scispace.com

These data are crucial for assessing the thermodynamic feasibility of reactions involving this compound, such as oxidation, dehydration, or esterification. For instance, by calculating the Gibbs free energy change (ΔGrxn) for a proposed reaction, one can predict whether the reaction will be spontaneous under standard conditions. Comparing the energies of reactants, transition states, and products allows for the determination of reaction enthalpies and activation energies, providing a complete thermodynamic profile of a chemical transformation. nih.gov

Reaction Pathway Modeling and Mechanistic Insights

Understanding how a reaction proceeds step-by-step is a central goal of chemistry. Computational modeling allows for the exploration of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern reaction rates. researchgate.netrsc.org

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a set of atoms as a function of their geometric positions. libretexts.orguni-siegen.de For a chemical reaction, the path of lowest energy from reactants to products on the PES is known as the reaction coordinate. sciepub.com

Once the critical points (reactants, products, intermediates, and transition states) on the PES have been identified, kinetic parameters can be calculated. Using theories such as Transition State Theory (TST), the rate constant for each elementary step in a reaction mechanism can be estimated from the calculated Gibbs free energy of activation.

Stereochemical Prediction and Conformational Search Algorithms

The cyclohexane ring of this compound is not planar but exists primarily in a chair conformation to minimize angular and torsional strain. The presence of three substituents—a methyl group, a hydroxyl group, and a hydroxymethyl group—at positions 1, 2, and 5 leads to a large number of possible stereoisomers and conformers.

Conformational search algorithms are computational methods used to explore the vast conformational space of a molecule and identify low-energy structures. These algorithms, which include methods like molecular dynamics simulations, Monte Carlo sampling, and systematic searches, are essential for finding the most stable conformer(s). The stability of each conformer is determined by factors such as steric hindrance, torsional strain, and intramolecular hydrogen bonding.

For this compound, the key question is the preference of each substituent for an axial versus an equatorial position on the chair-form ring. Generally, bulky substituents prefer the less sterically hindered equatorial position. A computational search would quantify the energy penalty associated with placing the methyl and hydroxymethyl groups in axial positions. The results would be compiled into a table of relative energies, predicting the equilibrium population of each conformer at a given temperature.

Table 2: Illustrative Relative Energies of Chair Conformers for a Stereoisomer of this compound

Conformer Description Relative Gibbs Free Energy (kJ/mol) Predicted Population at 298 K
Methyl (eq), Hydroxymethyl (eq) 0.0 (Reference) 92.1%
Methyl (ax), Hydroxymethyl (eq) 7.6 4.5%
Methyl (eq), Hydroxymethyl (ax) 8.8 2.9%

Note: This table is a hypothetical example for one possible stereoisomer and serves to illustrate the output of a conformational analysis. The exact energy values depend on the specific stereochemistry and the level of theory used.

Computational Design of Catalysts for Targeted Synthesis

The tailored synthesis of specific stereoisomers of complex molecules like this compound presents a significant challenge in organic chemistry. Traditional catalyst development often relies on extensive experimental screening, which can be both time-consuming and resource-intensive. Computational chemistry has emerged as a powerful tool to augment and accelerate this process by providing detailed molecular-level insights into reaction mechanisms and catalyst performance. rsc.org This approach allows for the rational, in silico design of catalysts with high selectivity and efficiency for a desired synthetic transformation.

Computational methods, particularly Density Functional Theory (T), have become instrumental in modern catalyst design. nih.gov These approaches enable the investigation of reaction pathways, the identification of rate-determining steps, and the prediction of catalyst activity and selectivity. rsc.org For the synthesis of this compound, computational design would focus on several key aspects: elucidating reaction mechanisms, screening potential catalyst candidates, and optimizing catalyst structures for enhanced performance.

A primary application of computational design is the detailed mapping of the potential energy surface for the reaction of interest. This involves calculating the energies of reactants, products, intermediates, and transition states. For instance, in a hypothetical synthesis of this compound via the hydrogenation of a corresponding substituted cyclohexanone (B45756), T calculations could be employed to model the interaction of the substrate with a metal catalyst surface or a homogeneous organometallic complex.

Key Computational Steps in Catalyst Design:

Mechanism Elucidation: T calculations can be used to propose and evaluate different reaction pathways. This would involve modeling the adsorption of the reactant on the catalyst, the stepwise addition of hydrogen, and the desorption of the product.

Active Site Modeling: The geometry and electronic properties of the catalyst's active site are modeled to understand how it interacts with the substrate. For a chiral synthesis, this would involve designing a catalyst that favors the formation of one stereoisomer over others.

Transition State Analysis: By identifying the transition state structures and their corresponding activation energies, researchers can pinpoint the rate-limiting step of the reaction. This knowledge is crucial for modifying the catalyst to lower the activation barrier and thus increase the reaction rate.

Descriptor-Based Screening: High-throughput computational screening can be performed using descriptors, which are specific molecular properties that correlate with catalytic activity. rsc.org This allows for the rapid evaluation of a large library of potential catalysts to identify the most promising candidates for further experimental investigation.

The table below illustrates a hypothetical comparison of computationally derived parameters for two different catalyst designs for the synthesis of this compound.

Catalyst DesignComputational MethodCalculated Activation Energy (kJ/mol)Predicted Diastereoselectivity (d.r.)Key Interacting Residues (for enzymatic catalysts)
Catalyst A (Rh-based)T/B3LYP7590:10N/A
Catalyst B (Ru-based)T/PBE06298:2N/A
Enzyme Design 1T/MM55>99:1Tyr12, Ser45, His89

These computational approaches not only predict the performance of a catalyst but also provide a fundamental understanding of the factors controlling its activity and selectivity. This allows for a more targeted and efficient approach to catalyst development, reducing the reliance on empirical methods. While specific computational studies on the synthesis of this compound are not yet prevalent in the literature, the established methodologies in computational catalysis provide a clear roadmap for the future design of highly effective and selective catalysts for its production.

Advanced Analytical Characterization of 5 Hydroxymethyl 2 Methylcyclohexanol and Its Derivatives

Spectroscopic Methodologies for Advanced Structural Elucidation

Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity, and stereochemistry of 5-(Hydroxymethyl)-2-methylcyclohexanol. High-resolution instrumentation is critical for resolving the subtle differences between its various stereoisomers.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of cyclohexanol (B46403) derivatives. quora.com For this compound, which has three stereocenters, NMR is crucial for determining the relative stereochemistry (cis/trans relationships) of the hydroxyl, methyl, and hydroxymethyl substituents.

The conformation of the cyclohexane (B81311) ring (chair or boat) and the axial or equatorial orientation of the substituents significantly influence the chemical shifts (δ) and spin-spin coupling constants (J-values) of the ring protons. acs.org In a high-resolution proton (¹H) NMR spectrum, protons in an axial position typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. quora.com Furthermore, the coupling constants between adjacent protons are stereochemically dependent; for instance, a large coupling constant (J ≈ 10–13 Hz) is characteristic of a trans-diaxial relationship, whereas smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals in the molecule's complex spectrum. NOESY (Nuclear Overhauser Effect Spectroscopy) can further reveal through-space proximities between protons, providing definitive evidence for the relative orientation of the substituents. For instance, a NOESY correlation between the methyl group protons and the proton on the carbinol carbon (C1) would suggest a cis-relationship between these two groups. The integration of distinct signals in the ¹H NMR spectrum allows for the precise quantification of different isomers within a mixture.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for a Stereoisomer of this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-1 (CH-OH)3.6 - 4.0m-Proton attached to the carbon bearing the hydroxyl group; deshielded.
H-2 (CH-CH₃)1.5 - 1.8m-Proton on the carbon with the methyl group.
-CH₂OH3.4 - 3.7dJ ≈ 6-7Diastereotopic protons of the hydroxymethyl group, coupled to H-5.
-CH₃0.8 - 1.1dJ ≈ 6-7Methyl group protons, coupled to H-2.
Ring Protons (H-3, H-4, H-5, H-6)1.0 - 2.1m-Complex overlapping signals characteristic of the cyclohexane ring. chemicalbook.com
-OH (Alcohol)1.5 - 4.0br s-Chemical shift is variable and depends on concentration and solvent.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically within 5 ppm. spectroscopyonline.com This level of accuracy allows for the unambiguous determination of the elemental composition of this compound (C₈H₁₆O₂), distinguishing it from other isobaric compounds. uci.edunih.gov Techniques like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve the necessary high resolving power, which helps to separate the analyte signal from background interferences. nih.govresearchgate.net

In addition to accurate mass determination of the molecular ion, HRMS is vital for analyzing the fragmentation patterns generated by techniques such as electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of cyclohexanol derivatives often involves characteristic losses, such as the loss of a water molecule (H₂O), the loss of the methyl group (CH₃), or cleavage of the hydroxymethyl group (CH₂OH). The accurate mass measurement of these fragment ions helps to confirm their elemental formulas, providing strong evidence for the proposed structure. nih.govkobv.de For GC-MS analysis, the compound is often derivatized, for example, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility. The fragmentation of these trimethylsilyl (B98337) (TMS) derivatives follows predictable pathways, often involving the loss of a methyl group from the TMS moiety or the loss of a trimethylsilanol (B90980) group (TMSOH), which can be diagnostic for the presence of hydroxyl groups. researchgate.netnih.gov

Interactive Table 2: Predicted HRMS Data for this compound.
Ion FormulaDescriptionCalculated Accurate Mass (m/z)
[C₈H₁₆O₂ + H]⁺Protonated Molecular Ion145.1223
[C₈H₁₆O₂ + Na]⁺Sodiated Molecular Ion167.1043
[C₈H₁₄O]⁺Loss of H₂O127.1117
[C₇H₁₃O₂]⁺Loss of CH₃129.0910
[C₇H₁₃O]⁺Loss of CH₂OH113.0961
[C₆H₁₁]⁺Loss of H₂O and CH₂OH95.0855

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. mdpi.com These two techniques are complementary; some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. nih.gov

For this compound, the IR spectrum is dominated by a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups, broadened due to hydrogen bonding. youtube.commdpi.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring appear in the 2850–3000 cm⁻¹ region. youtube.com The C-O stretching vibrations produce signals in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman spectroscopy is particularly useful for examining the skeletal vibrations of the cyclohexane ring. ustc.edu.cn Subtle shifts in the vibrational frequencies in both IR and Raman spectra can provide insights into the conformational state of the molecule, such as the axial or equatorial orientation of the substituents. ias.ac.in For example, the C-O stretching frequency can differ slightly depending on whether the hydroxyl or hydroxymethyl group is in an axial or equatorial position, reflecting changes in the local electronic environment. nih.govresearchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)Description
O-H Stretch3200-3600 (Broad, Strong)3200-3600 (Weak)Hydrogen-bonded hydroxyl groups. youtube.com
C-H Stretch (sp³)2850-3000 (Strong)2850-3000 (Strong)CH, CH₂, and CH₃ groups. youtube.com
CH₂ Bend~1450 (Medium)~1450 (Medium)Scissoring/bending of methylene groups.
O-H Bend1350-1450 (Medium)WeakIn-plane bending of hydroxyl groups. ias.ac.in
C-O Stretch1000-1200 (Strong)WeakStretching of the alcohol C-O bonds.
Ring Vibrations<1000 (Fingerprint)<1000 (Medium-Strong)Skeletal vibrations of the cyclohexane ring. ustc.edu.cn

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating the components of complex mixtures containing this compound, its isomers, and potential reaction byproducts or intermediates. The choice of technique depends on the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It is well-suited for separating the different stereoisomers of this compound and for identifying byproducts in a reaction mixture, such as those from synthesis or dehydration reactions. morressier.comacs.orgacs.org Due to the polar hydroxyl groups, derivatization is often required to increase volatility and improve peak shape. Silylation is a common approach for this purpose. nih.govresearchgate.netresearchgate.net

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. Different isomers often exhibit slightly different retention times, allowing for their separation. researchgate.net Following separation, the mass spectrometer fragments the eluted compounds and records their mass spectra. By comparing these spectra to spectral libraries (like NIST) or by interpreting the fragmentation patterns, the identity of each component can be determined. rsc.org The high sensitivity of MS also allows for the detection of trace-level intermediates that may provide insight into reaction mechanisms.

Interactive Table 4: Hypothetical GC-MS Data for Derivatized Isomers of this compound.
CompoundDerivatizing AgentExpected Retention IndexKey Mass Fragments (m/z)
Isomer A (cis, cis)BSTFALowerM-15, M-90, 73, 147
Isomer B (cis, trans)BSTFAIntermediateM-15, M-90, 73, 147
Isomer C (trans, cis)BSTFAIntermediateM-15, M-90, 73, 147
Isomer D (trans, trans)BSTFAHigherM-15, M-90, 73, 147
Dehydration ProductNone/BSTFAVariesMolecular ion, fragments from ring cleavage

Note: M-15 corresponds to the loss of a CH₃ group from the TMS derivative. M-90 corresponds to the loss of TMSOH.

For analytes that are non-volatile, thermally labile, or present in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles, leading to higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.

UPLC can effectively separate the stereoisomers of this compound without the need for derivatization. Reversed-phase chromatography is typically used, where isomers will separate based on subtle differences in their polarity. Coupling UPLC with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex samples. This is particularly useful for metabolism studies or for analyzing the compound in formulated products.

Interactive Table 5: Hypothetical UPLC-MS/MS Parameters for this compound Analysis.
ParameterValue
UPLC ColumnC18 Reversed-Phase
Mobile PhaseWater/Acetonitrile Gradient
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z 145.1
Product Ion 1 (Q3)m/z 127.1 (Loss of H₂O)
Product Ion 2 (Q3)m/z 113.1 (Loss of CH₂OH)
Collision EnergyOptimized for fragmentation

Synthetic Applications and Derivatization Strategies for 5 Hydroxymethyl 2 Methylcyclohexanol

Role as a Chiral Building Block in Asymmetric Synthesis

As a chiral molecule, 5-(hydroxymethyl)-2-methylcyclohexanol possesses inherent stereocenters that could theoretically make it a valuable component of the "chiral pool". rsc.orguh.edu The chiral pool approach in asymmetric synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to new, synthesized molecules. nih.gov The fixed spatial arrangement of the hydroxyl and methyl groups on the cyclohexane (B81311) ring could serve as a scaffold for controlling the stereochemical outcome of reactions.

However, there is limited specific evidence in the literature detailing the use of this compound for this purpose. In principle, the distinct reactivity of its primary and secondary hydroxyl groups could be exploited. Selective protection or activation of one hydroxyl group over the other would allow for stepwise functionalization, leading to the construction of more complex chiral molecules. Its rigid cyclohexane framework could be advantageous in transferring stereochemical information during a synthesis.

Preparation of Functionalized Cyclohexane and Heterocyclic Scaffolds

The functional groups of this compound make it a potential precursor for a variety of more complex molecular architectures, including other functionalized cyclohexanes and heterocyclic systems. aalto.finih.gov

The two hydroxyl groups can be converted into a range of other functionalities. For instance, oxidation of the primary and secondary alcohols would yield an aldehyde/ketone or a dicarbonyl compound, respectively. These can then serve as handles for subsequent carbon-carbon bond-forming reactions. The hydroxyl groups can also be transformed into leaving groups (e.g., tosylates or mesylates) to enable nucleophilic substitution reactions, allowing the introduction of amines, halides, or other functional groups. Intramolecular reactions between derivatives of the two hydroxyl groups could lead to the formation of fused or spirocyclic ether-containing ring systems (heterocycles). Despite these theoretical possibilities, specific, documented examples of these transformations for this compound are not prominent in the literature.

The structure of this compound is suitable for derivatization into chiral ligands for asymmetric catalysis. Chiral diols and their derivatives are foundational to many classes of ligands used to control the stereoselectivity of metal-catalyzed reactions. By converting the hydroxyl groups into phosphines, amines, or ethers, it is possible to create bidentate ligands that can coordinate to a metal center. The inherent chirality of the cyclohexyl backbone would create a chiral environment around the metal, potentially inducing high enantioselectivity in reactions such as hydrogenation, hydrosilylation, or allylic alkylation. While this is a common strategy in catalyst design, there are no widely cited examples of ligands specifically derived from this compound.

Diols are common monomers for the synthesis of polyesters and polyurethanes. Theoretically, this compound could be used in step-growth polymerization reactions with diacids or diisocyanates to produce polymers. The cyclohexane ring would impart rigidity and thermal stability to the polymer backbone, while the methyl group would add to its hydrocarbon character.

For surfactant applications, one of the hydroxyl groups could be reacted with a long-chain fatty acid to form an ester (a non-ionic surfactant) or with a sulfonating agent to create an anionic surfactant. The cyclohexyl head group would provide a specific balance between hydrophilic and lipophilic properties. Similarly, esterification with fatty acids could yield derivatives with potential applications as lubricants or plasticizers. However, it is important to note that the literature is dominated by materials derived from other diols, particularly those sourced from biomass like 5-hydroxymethylfurfural (B1680220) (HMF), and specific research on materials derived from this compound is not readily found. unive.itrsc.orgulaval.ca

Contribution to the Synthesis of Natural Products and Analogues

Chiral cyclohexanes and cyclopentanes are common structural motifs in a wide variety of natural products. nih.gov Synthetic chemists often rely on chiral pool starting materials to construct these complex targets. rsc.org While this compound has the core features of a useful starting material—a functionalized, chiral cyclohexane ring—its specific application as a key intermediate in the total synthesis of a known natural product is not documented in major synthetic chemistry journals. The synthesis of complex natural products often involves highly optimized and sometimes lengthy routes, and it appears other starting materials have been favored by the synthetic community.

Development of Novel Reaction Intermediates

The transformation of this compound into various reactive intermediates is chemically feasible. For example, selective protection of one alcohol followed by oxidation of the other could generate chiral hydroxy-aldehydes or hydroxy-ketones. These intermediates are valuable in a range of reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. Conversion of the diol to a cyclic sulfate (B86663) or sulfite (B76179) would create a reactive intermediate susceptible to ring-opening by nucleophiles, allowing for the stereocontrolled introduction of two new functional groups. While these are standard transformations in organic synthesis, their specific application to this compound to generate novel, widely used intermediates has not been extensively reported.

Future Research Directions and Perspectives in 5 Hydroxymethyl 2 Methylcyclohexanol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary focus for future research will be the creation of synthetic pathways to 5-(hydroxymethyl)-2-methylcyclohexanol that are not only high-yielding but also environmentally benign. This involves rethinking traditional methods to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is fundamental to developing sustainable synthetic methods. Future work will likely concentrate on several aspects:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: A significant area of research will be the replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. For instance, methods for synthesizing substituted cyclohexanols using water as a solvent are being explored to create more environmentally friendly processes. google.com

Catalysis: Emphasis will be placed on using catalytic reagents over stoichiometric ones. The use of cheap, available, and efficient organic catalysts for producing highly substituted cyclohexanones under solvent-free conditions represents a move toward greener synthesis. chemistryresearches.ir Similarly, developing processes that use catalysts like aqueous hydrogen peroxide (H₂O₂) with tungstic acid (H₂WO₄) for oxidizing cyclohexanol (B46403) avoids organic solvents and halides. researchgate.net

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. acs.orgnih.gov Future research into the synthesis of this compound could greatly benefit from this technology.

Key advantages include:

Improved Heat and Mass Transfer: Flow reactors provide superior control over reaction temperature, which is crucial for managing exothermic reactions and improving selectivity.

Enhanced Safety: The small reaction volumes inherent to flow systems minimize the risks associated with hazardous reagents or unstable intermediates. nih.gov

Automation and Scalability: Flow processes can be readily automated and scaled up, bridging the gap between laboratory discovery and industrial production. nih.gov The application of flow technology has been shown to significantly improve the efficiency of gas-liquid reactions, such as the epoxidation of cyclohexene (B86901), reducing reaction times dramatically. beilstein-journals.org

Exploration of Underexplored Stereoisomers and their Unique Reactivities

The structure of this compound contains multiple chiral centers, meaning it can exist in various spatial arrangements known as stereoisomers. pearson.comvaia.com Each stereoisomer can possess unique physical, chemical, and biological properties.

Future research will focus on:

Synthesis of All Possible Stereoisomers: Developing methods to synthesize and isolate each distinct stereoisomer of this compound is a crucial first step. The molecule has three chiral centers, leading to a total of 2³ or eight possible stereoisomers.

Investigating Stereoisomer-Specific Reactivity: The spatial arrangement of the hydroxyl and methyl groups significantly influences the molecule's reactivity. pearson.com For example, in the dehydration of 2-methylcyclohexanol (B165396), the cis and trans isomers exhibit different reaction rates and lead to different product distributions. acs.orgthecatalyst.org Understanding how the stereochemistry of this compound affects its reaction pathways will be a key area of investigation. This includes studying how the different isomers interact with catalysts and reagents, which could lead to highly selective transformations.

Advancements in Stereoselective and Chemoenzymatic Synthesis

Controlling the stereochemical outcome of a reaction is a major goal in modern organic synthesis. Future efforts will be directed towards developing highly stereoselective methods to produce specific isomers of this compound.

Stereoselective Synthesis: This involves using chiral catalysts or reagents to favor the formation of one stereoisomer over others. Research has demonstrated the highly stereoselective synthesis of functionalized cyclohexanes and cyclohexanols using methods like intramolecular aldol (B89426) or Mannich reactions. goettingen-research-online.deresearchgate.net Similar strategies could be adapted for the synthesis of specific this compound isomers. The development of stereoselective, metal-free methods for creating highly functionalized cyclohexenes and cyclohexylamines also provides a promising avenue for future research. nih.govnih.gov

Chemoenzymatic Synthesis: This approach utilizes enzymes as catalysts to perform chemical transformations with high selectivity and under mild conditions. Biocatalysis is a core component of green chemistry and can be applied to produce optically active compounds. vapourtec.com The stereoselective synthesis of hydroxymethyl-substituted quercitols (a type of functionalized cyclohexanol) highlights the potential for synthesizing complex carbasugars with specific biological activities. nih.gov Future work could explore enzymes that can selectively hydroxylate a 2-methylcyclohexanemethanol precursor or resolve a racemic mixture of this compound to yield a single enantiomer.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work provides a powerful tool for understanding and predicting chemical behavior. scispace.com This synergy will be vital for advancing the chemistry of this compound.

Methodology Application in Future Research Potential Outcome
Computational Modeling Predicting the relative stabilities of different stereoisomers and reaction intermediates. thecatalyst.orgGuidance for designing experiments to favor the formation of the most stable or desired product.
Experimental Analysis Synthesizing compounds and analyzing reaction outcomes using techniques like NMR, IR, and X-ray crystallography. nih.govValidation of computational predictions and discovery of unexpected reactivity.
Integrated Approach Using computational tools to model reaction mechanisms and then designing experiments to test those mechanistic hypotheses. scispace.comA deeper understanding of reaction pathways, leading to the development of more efficient and selective synthetic methods.

This integrated approach allows researchers to design more targeted and efficient experiments, accelerating the pace of discovery. For example, computational studies can predict the most stable conformations of different stereoisomers, which can then be correlated with experimentally observed reactivity. researchgate.netresearchgate.net

Expanding Synthetic Applications in Diverse Chemical Fields

This compound is a versatile building block due to its two hydroxyl groups and chiral cyclohexane (B81311) scaffold. researchgate.net Future research will aim to expand its use as a starting material for the synthesis of a wide range of valuable molecules.

Potential applications include:

Pharmaceuticals: The functionalized cyclohexane core is present in many biologically active compounds. beilstein-journals.org The stereoisomers of this compound could serve as chiral synthons for the total synthesis of complex natural products or novel drug candidates.

Polymers and Materials Science: As a diol, it can be used as a monomer for the synthesis of polyesters and polyurethanes. The rigid cyclohexane ring could impart unique thermal and mechanical properties to these materials.

Surfactants: The structure of this compound provides a basis for creating new surfactants, with research into derivatives of similar platform chemicals like 5-Hydroxymethylfurfural (B1680220) (HMF) paving the way. nih.govresearchgate.net

By exploring new reactions and transformations, chemists can unlock the full synthetic potential of this versatile compound.

Q & A

Q. What are the standard synthetic routes for 5-(Hydroxymethyl)-2-methylcyclohexanol?

  • Methodological Answer : The compound can be synthesized via:
  • Reduction of a ketone precursor : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) of 5-(hydroxymethyl)-2-methylcyclohexanone. Reaction conditions (temperature, pressure, solvent) must be optimized to avoid over-reduction .
  • Hydroxymethylation : Introduce the hydroxymethyl group via aldol-like condensation under basic conditions, using formaldehyde or paraformaldehyde as a methylene donor. Steric hindrance from the 2-methyl group may require elevated temperatures .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify hydroxyl, methyl, and cyclohexanol ring protons. 1^1H NMR signals for the hydroxymethyl group typically appear at δ 3.4–3.7 ppm .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z: 158.2 for C8_8H16_{16}O2_2) and fragmentation patterns .
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and confirms bond angles .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Storage : Store in airtight containers at 2–8°C to prevent oxidation. Avoid exposure to light and moisture .
  • Waste Disposal : Collect organic waste in halogen-free containers and incinerate via certified facilities .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric hydrogenation with Rh(I)- or Ru(II)-based catalysts (e.g., BINAP complexes) to control stereochemistry at the hydroxyl-bearing carbon .
  • Chromatographic Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak® AD-H column) or simulate retention times using computational tools (e.g., Molecular Dynamics) .
  • Thermodynamic Analysis : Compare stereoisomer stability via differential scanning calorimetry (DSC) or NIST thermodynamic data for analogous cyclohexanol derivatives .

Q. What analytical methods quantify this compound in complex mixtures?

  • Methodological Answer :
  • GC-MS : Use a non-polar column (e.g., DB-5MS) with temperature ramping (50°C to 250°C at 10°C/min). Calibrate with internal standards (e.g., deuterated cyclohexanol) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 210 nm. Validate linearity (R2^2 > 0.99) across 0.1–100 µg/mL .
  • LC-NMR : For real-time structural confirmation in mixtures, hyphenate LC with 1^1H NMR using a flow probe .

Q. How does steric hindrance influence the reactivity of this compound?

  • Methodological Answer :
  • Substitution Reactions : The 2-methyl group impedes nucleophilic attack at the adjacent carbon. Optimize conditions (e.g., bulky bases like LDA) for SN2 pathways or switch to SN1 mechanisms in polar solvents (e.g., DMSO) .
  • Oxidation Studies : The hydroxymethyl group’s accessibility determines oxidation efficiency. Compare kinetics using CrO3_3 vs. TEMPO/NaClO systems .

Q. Can computational modeling predict the environmental fate of this compound?

  • Methodological Answer :
  • DFT Calculations : Simulate degradation pathways (e.g., hydrolysis, photolysis) using Gaussian 16 at the B3LYP/6-31G(d) level. Compare activation energies for bond cleavage .
  • QSAR Models : Predict biodegradability (e.g., EPI Suite) using logP (estimated: 1.2) and topological polar surface area (TPSA: 40 Ų) .

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